molecular formula C28H34ClN7O2 B8754199 3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Cat. No. B8754199
M. Wt: 536.1 g/mol
InChI Key: CZJSVPNNNGPQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946235B2

Procedure details

To a stirred suspension of N1-(2-dimethylaminoethyl)-5-methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine (Intermediate 175, 33 g, 62.29 mmol) and K2CO3 (6.09 g, 43.6 mmol) in acetone (300 mL) was added 3-chloropropanoyl chloride (9.78 g, 74.74 mmol) at −50° C. The resulting mixture was heated to −20° C. and stirred for 0.5 h. CH3OH (27.75 mL) and NaOH solution (2.24 g, 56.06 mmol in 300 mL water) were added. The resulting mixture was stirred for 3-4 h at r.t. Solid was collected by filtration and dried at 50° C. to give the title compound (32.5 g, 95%). 1H NMR: (CDCl3) 2.95 (2H, t), 3.04 (6H, d), 3.50 (3H, s), 3.63 (2H, s), 3.81 (2H, t), 4.01 (6H, s), 4.33-4.37 (2H, m), 7.33-7.42 (3H, m), 7.47 (1H, t), 7.51-7.55 (1H, m), 8.11-8.21 (3H, m), 8.48 (1H, s), 8.87 (1H, s), 9.17 (1H, s); m/z: ES+ MH+ 536.24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.78 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
27.75 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:33])[CH2:3][CH2:4][N:5]([CH3:32])[C:6]1[C:7]([NH2:31])=[CH:8][C:9]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[C:29]4[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=4)[N:23]([CH3:30])[CH:22]=3)[CH:18]=[CH:17][N:16]=2)=[C:10]([O:12][CH3:13])[CH:11]=1.C([O-])([O-])=O.[K+].[K+].[Cl:40][CH2:41][CH2:42][C:43](Cl)=[O:44].[OH-].[Na+]>CC(C)=O.CO>[Cl:40][CH2:41][CH2:42][C:43]([NH:31][C:7]1[CH:8]=[C:9]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[C:29]4[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=4)[N:23]([CH3:30])[CH:22]=3)[CH:18]=[CH:17][N:16]=2)[C:10]([O:12][CH3:13])=[CH:11][C:6]=1[N:5]([CH2:4][CH2:3][N:2]([CH3:1])[CH3:33])[CH3:32])=[O:44] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)N)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)N)C)C
Name
Quantity
6.09 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
9.78 g
Type
reactant
Smiles
ClCCC(=O)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
27.75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 3-4 h at r.t
Duration
3.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
Solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClCCC(=O)NC1=C(C=C(C(=C1)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC)N(C)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.